![molecular formula C16H15N3O3 B2383940 6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953905-94-7](/img/structure/B2383940.png)
6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 953905-94-7 . It has a molecular weight of 297.31 . The IUPAC name for this compound is 6-cyclopropyl-1-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15N3O3/c1-9-2-5-11(22-9)8-19-15-13(7-17-19)12(16(20)21)6-14(18-15)10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Antibacterial Activity
6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, structurally related to the chemical , have demonstrated significant antibacterial activities. These compounds were synthesized and their biological activities were assessed, revealing their potential as antibacterial agents (Maqbool et al., 2014).
Structural and Computational Analysis
The chemical structure of similar compounds has been extensively studied through various analytical techniques. For example, 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. The study provided insights into the molecular structure, stability, and tautomeric forms of the compounds, contributing to a deeper understanding of their chemical behavior (Shen et al., 2012).
Anticancer Properties
Organometallic complexes incorporating pyrazolo[3,4-b]pyridines have been synthesized and investigated for their potential as anticancer agents. These compounds, known for their ability to inhibit cyclin-dependent kinases (Cdks), have been studied for their cytotoxicity, cell cycle effects in human cancer cells, and Cdk inhibitory activity, highlighting their potential in cancer treatment (Stepanenko et al., 2011).
Heterocyclic Scaffolds in Drug Development
The synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines has been explored as biologically active scaffolds. These compounds, synthesized through cyclocondensation reactions, offer promising structures for drug development due to their bioactivity and structural diversity (Yakovenko & Vovk, 2021).
Mechanism of Action
Target of Action
The primary target of the compound “6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is identified, it would be possible to map the compound’s effect on various biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s interaction with its target . .
Safety and Hazards
properties
IUPAC Name |
6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-2-5-11(22-9)8-19-15-13(7-17-19)12(16(20)21)6-14(18-15)10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPUJVMUXNWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953905-94-7 |
Source


|
| Record name | 6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
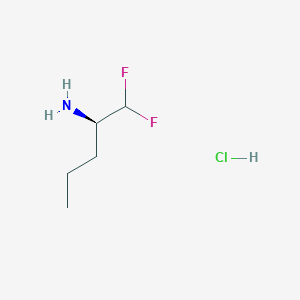
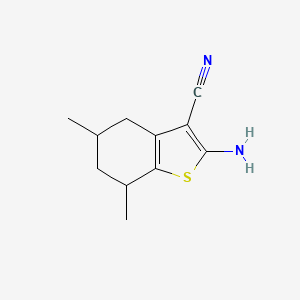
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
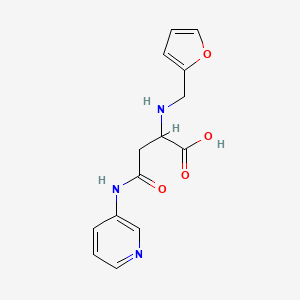
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
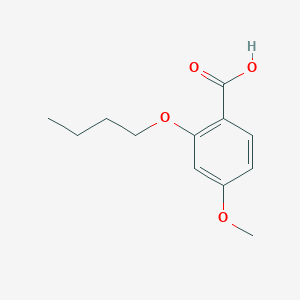
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
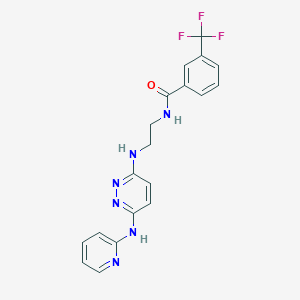
![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)